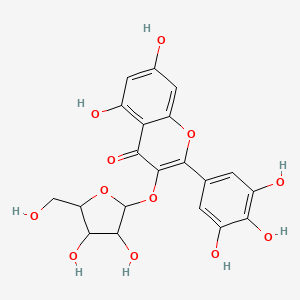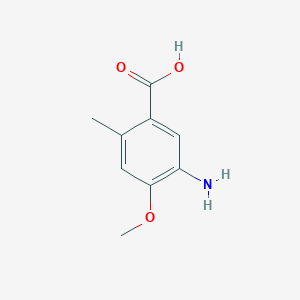
5-(N-Isopentenyl-N-trifluoroacetyl)aminomethyluridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(N-Isopentenyl-N-trifluoroacetyl)aminomethyluridine is a purine nucleoside analogue known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exhibits its anticancer effects primarily through the inhibition of DNA synthesis and the induction of apoptosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-Isopentenyl-N-trifluoroacetyl)aminomethyluridine involves several key steps:
Starting Materials: The synthesis begins with uridine, a naturally occurring nucleoside.
Isopentenylation: The uridine undergoes isopentenylation, where an isopentenyl group is introduced. This step typically involves the use of isopentenyl pyrophosphate and a suitable catalyst.
Trifluoroacetylation: The next step is the trifluoroacetylation of the isopentenylated uridine. This involves the reaction with trifluoroacetic anhydride in the presence of a base such as pyridine.
Aminomethylation: Finally, the compound is aminomethylated using formaldehyde and an amine source under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of high-efficiency reactors and purification systems such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(N-Isopentenyl-N-trifluoroacetyl)aminomethyluridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the trifluoroacetyl group.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated compounds.
Aplicaciones Científicas De Investigación
5-(N-Isopentenyl-N-trifluoroacetyl)aminomethyluridine has several scientific research applications:
Chemistry: It is used as a model compound in studies of nucleoside analogs and their reactivity.
Biology: The compound is studied for its role in cellular processes, particularly in DNA synthesis and repair.
Medicine: Its antitumor activity makes it a candidate for cancer research, especially in targeting lymphoid malignancies.
Industry: The compound’s unique properties are explored for potential use in pharmaceuticals and biotechnology.
Mecanismo De Acción
The mechanism of action of 5-(N-Isopentenyl-N-trifluoroacetyl)aminomethyluridine involves:
Inhibition of DNA Synthesis: The compound incorporates into DNA, disrupting the replication process.
Induction of Apoptosis: It triggers programmed cell death in cancer cells by activating apoptotic pathways.
Molecular Targets: The primary targets are enzymes involved in DNA synthesis, such as DNA polymerase.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: Another nucleoside analog with antitumor activity.
Gemcitabine: A nucleoside analog used in chemotherapy.
Cytarabine: Used in the treatment of certain leukemias.
Uniqueness
5-(N-Isopentenyl-N-trifluoroacetyl)aminomethyluridine is unique due to its specific trifluoroacetyl and isopentenyl modifications, which enhance its stability and antitumor efficacy compared to other nucleoside analogs .
Propiedades
Fórmula molecular |
C17H22F3N3O7 |
|---|---|
Peso molecular |
437.4 g/mol |
Nombre IUPAC |
N-[[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]-2,2,2-trifluoro-N-(3-methylbut-3-enyl)acetamide |
InChI |
InChI=1S/C17H22F3N3O7/c1-8(2)3-4-22(15(28)17(18,19)20)5-9-6-23(16(29)21-13(9)27)14-12(26)11(25)10(7-24)30-14/h6,10-12,14,24-26H,1,3-5,7H2,2H3,(H,21,27,29) |
Clave InChI |
NVDLHYHKFKHIDC-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CCN(CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}ethan-1-ol](/img/structure/B12101863.png)




![4,5,9-Trihydroxy-8-methyl-4,9-di(propan-2-yl)-2,7,11-trioxa-16-azatricyclo[11.5.1.016,19]nonadec-13-ene-3,6,10-trione](/img/structure/B12101909.png)

![3-Bromo-4h-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B12101927.png)


